6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound is a pyrazolo[3,4-d]pyrimidine nucleoside derivative characterized by a 2-deoxy-β-D-ribofuranosyl sugar moiety with 3,5-di-(O-p-toluoyl) protecting groups. The core structure includes a 6-amino and 4-methoxy substitution on the pyrazolo-pyrimidine heterocycle, which enhances its stability and modulates biological interactions . Its synthesis involves glycosylation under catalysis by tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), yielding both α- and β-anomers, with the β-form being the predominant product . The toluoyl groups serve as transient protecting agents during synthesis, enabling selective deprotection for downstream functionalization . This compound is pivotal in nucleoside chemistry for developing antiviral or anticancer agents, leveraging its structural mimicry of purine nucleosides.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHRVVKEOKCHA-BHDDXSALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107769 | |
| Record name | 1-[2-Deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100644-68-6 | |
| Record name | 1-[2-Deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100644-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of virology and oncology. This article explores the synthesis, biological properties, and relevant case studies of this compound.
Chemical Structure and Properties
- Molecular Formula : C27H27N5O6
- Molecular Weight : 517.54 g/mol
- CAS Number : 100644-68-6
The compound features a pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl moiety that is further substituted with p-toluoyl groups. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves glycosylation reactions where protected ribofuranoses are reacted with pyrazolo[3,4-d]pyrimidine derivatives. For instance, the synthesis can be achieved through the following steps:
- Glycosylation : The reaction of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose derivatives.
- Deprotection : Removal of protecting groups to yield the final nucleoside derivative.
The efficiency of these reactions can vary based on conditions such as temperature and solvent choice, impacting the yield and purity of the product.
Antiviral Activity
Research indicates that certain derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral properties. For example, compounds similar to 6-amino-4-methoxy derivatives have shown activity against viruses such as measles in vitro. In a study evaluating various nucleoside analogs, some exhibited moderate antiviral effects, suggesting that modifications to the ribofuranosyl moiety can enhance biological activity against viral pathogens .
Antitumor Activity
In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antitumor properties. Specific analogs have been tested against leukemia cell lines (e.g., L1210 and P388), showing significant cytotoxic effects. The structural modifications in compounds like 6-amino-4-methoxy play a vital role in their interaction with cellular targets involved in tumor proliferation .
Case Study 1: Antiviral Efficacy
A study published in PubMed explored the synthesis and antiviral activity of various pyrazolo[3,4-d]pyrimidine nucleosides. Among them, certain compounds demonstrated significant inhibition of viral replication in cell cultures. The study concluded that structural modifications could lead to enhanced efficacy against specific viral strains .
Case Study 2: Antitumor Activity Assessment
Another investigation assessed the cytotoxic effects of several pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that specific substitutions on the ribofuranosyl group could improve antitumor activity. Notably, the compound's ability to induce apoptosis in cancer cells was highlighted as a crucial mechanism underlying its therapeutic potential .
Scientific Research Applications
The primary applications of this compound are centered around its antiviral properties . It has been identified as an inhibitor of RNA-dependent RNA polymerases, making it a candidate for treating infections caused by RNA viruses.
Antiviral Studies
Numerous studies have highlighted the effectiveness of this compound against various RNA viruses:
- Inhibition Studies : Experimental data show that 6-amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant inhibition of viral replication in cell cultures.
- Case Study Example : In vitro assays demonstrated that this compound effectively reduced viral load in infected cell lines, suggesting its potential as a therapeutic agent against specific viral pathogens.
Comparative Analysis with Other Nucleoside Analogs
A comparative study can be summarized in the following table:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 6-Amino-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine | Lacks p-toluoyl groups | General antiviral activity |
| 6-Amino-3-bromo-1-(beta-D-ribofuranosyl)-pyrazolo[3,4-d]pyrimidine | Brominated variant | Altered antiviral spectrum |
| 2-Deoxy-3,5-di-O-benzoyl-beta-D-ribofuranosyl derivative | Benzoyl protection | Enhanced stability |
Comparison with Similar Compounds
Key Observations :
- Sugar Modifications: The target compound’s 2-deoxyribose enhances metabolic stability compared to ribofuranosyl derivatives (e.g., Compound 2) but may reduce solubility .
- Substituent Effects: The 4-methoxy group in the target compound likely reduces nucleophilic reactivity compared to 4-ketone (Compound 3) or 4-amino (APPCR) derivatives, influencing target binding .
- Protecting Groups : Toluoyl groups (target compound) offer steric bulk compared to benzoyl (Compound 100 in ), affecting glycosylation efficiency and deprotection strategies .
Q & A
Q. What are the key synthetic pathways for preparing 6-amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine?
The compound is synthesized via phase-transfer glycosylation using Hoffer’s chlorosugar as the glycosyl donor. The reaction involves coupling a persilylated pyrazolo[3,4-d]pyrimidine precursor with a protected ribofuranose derivative (e.g., 2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl chloride). Critical steps include protecting group management (e.g., p-toluoyl groups for ribose hydroxyls) and purification via flash column chromatography (0→5% MeOH in CH₂Cl₂) to isolate the product as a white solid .
Q. How is the compound characterized to confirm structural integrity?
Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Signals at δ 7.8–8.2 ppm confirm aromatic protons from pyrazolo[3,4-d]pyrimidine and p-toluoyl groups.
- HRMS : Calculated [M+H]⁺ matches observed values within 0.0021 Da error .
Q. What stability considerations are critical during storage or handling?
The compound is sensitive to deprotection under basic conditions (e.g., NH₃/MeOH at 0°C cleaves p-toluoyl groups). Storage in anhydrous environments at –20°C is recommended to prevent hydrolysis of the glycosidic bond .
Advanced Research Questions
Q. How do experimental design challenges arise in glycosylation reactions for pyrazolo[3,4-d]pyrimidine nucleosides?
Glycosylation efficiency depends on protecting group compatibility and reaction kinetics . For example, bulky p-toluoyl groups on ribose hinder coupling yields, requiring optimized stoichiometry (1.2 eq. of glycosyl donor) and phase-transfer catalysts (e.g., TDA-1) to enhance reactivity . Contradictions in reported yields may stem from variations in silylation efficiency or solvent purity .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies in ¹³C NMR signals for the ribose C1' position (typically δ 85–90 ppm for β-D-ribofuranosyl derivatives) may indicate anomeric mixture contamination . Reductive amination or iterative column chromatography (using automated systems) can resolve this . Cross-validation with X-ray crystallography or 2D NMR (e.g., HSQC) is advised .
Q. What structure-activity relationships (SAR) are hypothesized for pyrazolo[3,4-d]pyrimidine analogs?
Substituents at the 4-position (e.g., methoxy vs. amino groups) significantly impact nucleic acid binding affinity . For instance, 4-amino derivatives exhibit higher inhibitory activity against DNA polymerases, while 4-methoxy groups enhance metabolic stability . Computational docking studies (e.g., COMSOL Multiphysics) can model ribose conformation effects on target engagement .
Q. What methodologies address low yields in large-scale synthesis?
Scale-up challenges include inefficient purification (e.g., column chromatography limitations). Alternatives:
- Membrane separation technologies (CRDC subclass RDF2050104) for continuous flow systems.
- Process control simulations (CRDC subclass RDF2050108) to optimize reaction parameters .
Q. How do functional groups (e.g., p-toluoyl) influence solubility and reactivity?
p-Toluoyl groups enhance lipophilicity , improving membrane permeability but reducing aqueous solubility. Deprotection via ammonolysis (7N NH₃/MeOH) restores polarity but requires strict temperature control (0°C) to prevent ribose degradation .
Q. Can AI-driven computational modeling predict synthetic pathways for novel analogs?
Yes. AI platforms (e.g., COMSOL Multiphysics) integrate reaction pathway prediction and thermodynamic simulations to prioritize viable routes. For example, phase-transfer glycosylation conditions (e.g., KOH/TDA-1) were validated using such models .
Q. How are contradictory biological activity data (e.g., cytotoxicity vs. antiviral effects) reconciled?
Divergent results may reflect cell-type-specific metabolism or off-target effects . Methodological solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
